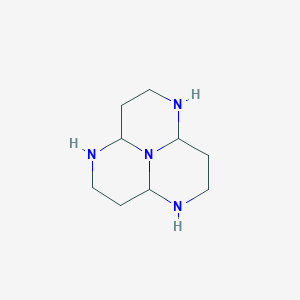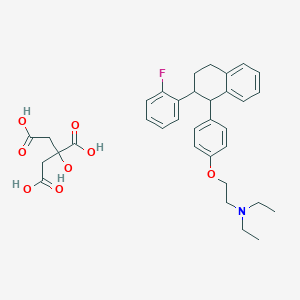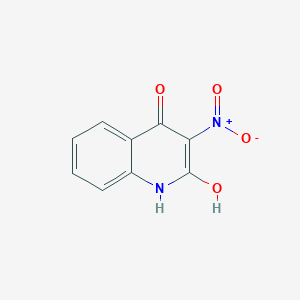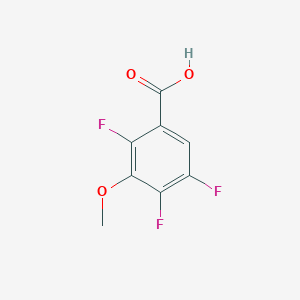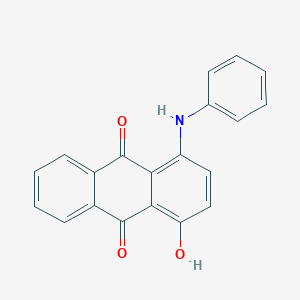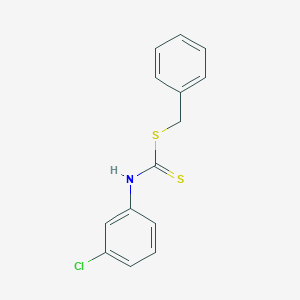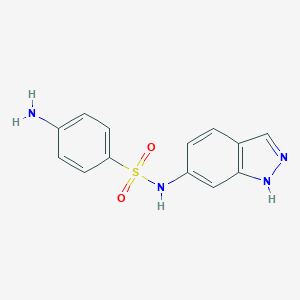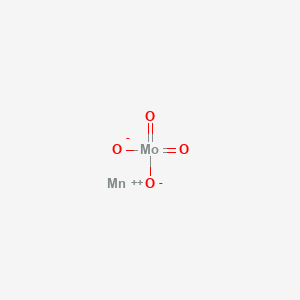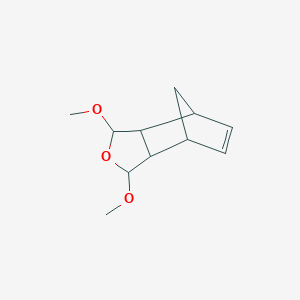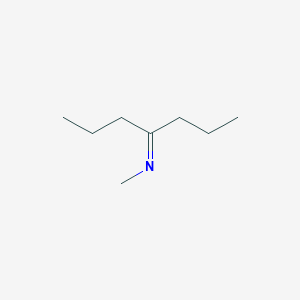
N-methylheptan-4-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylheptan-4-imine is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a cyclic imine that has seven carbon atoms in its ring structure and a methyl group attached to one of the carbon atoms.
Mécanisme D'action
The mechanism of action of N-methylheptan-4-imine is not fully understood, but it is believed to interact with biological molecules, such as proteins and enzymes, through hydrogen bonding and other non-covalent interactions. This interaction can lead to changes in the conformation and activity of these molecules, which can result in various biological effects.
Effets Biochimiques Et Physiologiques
N-methylheptan-4-imine has been shown to have various biochemical and physiological effects, including antibacterial, antifungal, and antitumor activities. In addition, it has been shown to have neuroprotective effects and to enhance learning and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-methylheptan-4-imine in lab experiments is its versatility and ease of synthesis. However, one of the limitations of using this compound is its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the research and development of N-methylheptan-4-imine. These include the exploration of its potential applications in drug discovery, the development of new materials, and the study of its biological effects and mechanism of action. In addition, the synthesis of new derivatives of N-methylheptan-4-imine may lead to the discovery of compounds with enhanced properties and activities.
Méthodes De Synthèse
The synthesis of N-methylheptan-4-imine can be achieved through a multistep process that involves the reaction of a ketone with a primary amine in the presence of a reducing agent. One of the most common methods for synthesizing N-methylheptan-4-imine is through the reaction of 2,4-pentanedione with methylamine in the presence of sodium borohydride.
Applications De Recherche Scientifique
N-methylheptan-4-imine has been used in various scientific research applications, including as a ligand for metal ions, as a chiral auxiliary in asymmetric synthesis, and as a building block for the synthesis of biologically active compounds. In addition, N-methylheptan-4-imine has been used in the development of new materials, such as polymers and dendrimers.
Propriétés
Numéro CAS |
10599-78-7 |
|---|---|
Nom du produit |
N-methylheptan-4-imine |
Formule moléculaire |
C8H17N |
Poids moléculaire |
127.23 g/mol |
Nom IUPAC |
N-methylheptan-4-imine |
InChI |
InChI=1S/C8H17N/c1-4-6-8(9-3)7-5-2/h4-7H2,1-3H3 |
Clé InChI |
WGHKKILYGDAUHW-UHFFFAOYSA-N |
SMILES |
CCCC(=NC)CCC |
SMILES canonique |
CCCC(=NC)CCC |
Synonymes |
N-(1-Propylbutylidene)methylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



